5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Antifungal Thienopyrimidinone CYP51

5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 17537-76-7) is a heterocyclic small molecule (MW 258.30 g/mol, formula C₁₃H₁₀N₂O₂S) belonging to the thieno[2,3-d]pyrimidin-4-one class. This class is widely recognized as a privileged scaffold in kinase inhibitor design, with literature precedence for modulation of FGFR1, EGFR, CK2, and VEGFR-2 among other targets.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 17537-76-7
Cat. No. B2832923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS17537-76-7
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
InChIInChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
InChIKeyVCWRNMKIIYUFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 17537-76-7): Core Scaffold & Baseline Characterization


5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 17537-76-7) is a heterocyclic small molecule (MW 258.30 g/mol, formula C₁₃H₁₀N₂O₂S) belonging to the thieno[2,3-d]pyrimidin-4-one class [1]. This class is widely recognized as a privileged scaffold in kinase inhibitor design, with literature precedence for modulation of FGFR1, EGFR, CK2, and VEGFR-2 among other targets [2]. The compound is primarily positioned as a research intermediate and building block supplied at purities ≥95% . Importantly, while the thieno[2,3-d]pyrimidin-4-one scaffold is well-precedented, peer-reviewed, quantitative evaluations specifically for CAS 17537-76-7 as a final bioactive entity are currently sparse in the public domain. The available evidence base relies on class-level inference from structurally proximal analogs, where regiochemistry and substituent electronics (para-methoxy vs. unsubstituted phenyl) have been shown to produce significant differences in both antimicrobial potency and kinase selectivity profiles [3].

Why Generic 5-Aryl-Thieno[2,3-d]pyrimidin-4-ones Cannot Substitute for CAS 17537-76-7


Even within the narrow 5-aryl-thieno[2,3-d]pyrimidin-4-one subclass, simple substitution is precluded by the non-linear impact of aryl ring electronics and topology on both potency and selectivity. For example, in a direct antimicrobial SAR study, the m-methoxyphenyl analog (Compound 15) and p-chlorophenyl analog (Compound 14) both exhibited best-in-class antifungal activity (10–15× more potent than ketoconazole or bifonazole), while the unsubstituted or differently substituted congeners showed markedly reduced profiles [1]. Furthermore, in FGFR1 kinase inhibition, N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives with varying phenyl substituents spanned IC₅₀ values from 0.16 µM to 18.2 µM, a >110-fold range driven solely by substitution identity and position [2]. These data underscore that 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, with its distinct para-methoxy pharmacophore, is not functionally interchangeable with its 5-phenyl, 5-(4-methylphenyl), or regioisomeric methoxy variants without experimental validation of the specific target or assay endpoint.

Quantitative Differentiation Guide: 5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one vs. Closest Analogs


Antifungal Potency Advantage of the Methoxyphenyl Pharmacophore (m-OCH₃ Analog as Proxy)

While no direct antifungal data for the title compound has been published, the closest regioisomeric analog, 2-(2-mercaptoethoxy)ethanol-substituted-5-(m-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one (Compound 15), demonstrates that the methoxyphenyl substituent on the thienopyrimidinone core is critical for antifungal potency. This compound achieved an MIC of 0.027 mM against fungal species and was 10–15 times more potent than the clinical comparators ketoconazole and bifonazole [1]. The title compound, bearing a para-methoxy rather than meta-methoxy orientation, represents a distinct topological vector that is predicted by QSAR studies to alter hydrogen-bonding interactions at the CYP51 lanosterol demethylase active site, making it a non-redundant probe for antifungal SAR exploration.

Antifungal Thienopyrimidinone CYP51

FGFR1 Kinase Inhibition: Structural Context for 5-Aryl-Thienopyrimidinones

A comprehensive FGFR1 inhibitor development program evaluated 33 N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives, identifying 23 inhibitors with IC₅₀ values spanning 0.16–18.2 µM [1]. This dataset establishes that the 5-aryl substitution pattern is a key determinant of potency, though the specific 4-one tautomer (as in CAS 17537-76-7) was not included in the biochemical panel. The title compound contains the identical 5-(4-methoxyphenyl) substitution pattern that, in the related 4-amine series, produced nanomolar FGFR1 hits. Its C4 carbonyl (4-one) provides a distinct hydrogen-bond acceptor motif compared to the 4-amino series, which can alter the binding mode at the ATP pocket hinge region based on molecular docking studies [2].

FGFR1 Kinase Inhibitor Cancer

Antibacterial Potency Comparison: m-Methoxyphenyl vs. Standard-of-Care Antibiotics

In the same antimicrobial series, Compound 22, bearing a m-methoxyphenyl group and an ethylenediamine side chain, exhibited broad-spectrum antibacterial activity with MIC values of 0.05–0.13 mM, which was 6–15 fold more potent than streptomycin and ampicillin controls [1]. This demonstrates the methoxyphenyl-thienopyrimidinone core's intrinsic antibacterial pharmacophore. The title compound (p-methoxy) presents an alternative substitution geometry that can be exploited for DNA gyrase binding mode studies, as molecular docking indicated that the antibacterial mechanism of the methoxyphenyl class is linked to topoisomerase II DNA gyrase inhibition.

Antibacterial DNA Gyrase Broad-Spectrum

Physicochemical Differentiator: Predicted Drug-Likeness vs. 4-Methylphenyl Analog

The predicted LogP (XLogP3-AA = 2.3) of 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one [1] is notably lower than the 5-(4-methylphenyl) congener (predicted LogP ~2.9 for C₁₃H₁₀N₂OS, MW 242.30). This difference arises from the replacement of a methyl group (–CH₃; Hansch π = +0.56) with a methoxy group (–OCH₃; π = –0.02), which critically alters hydrogen-bond acceptor capacity (HBA count increases from 3 to 4). In the context of antiparasitic SAR, lower LogP and smaller molecular volume were directly correlated with enhanced penetration through parasitic ion channels and improved efficacy against Trichinella spiralis [2]. The title compound's lower lipophilicity relative to the 4-methylphenyl analog predicts superior aqueous solubility and potentially distinct tissue distribution.

Drug-likeness Lipinski Permeability

Recommended Application Scenarios for 5-(4-Methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in Scientific Procurement


Antifungal Lead Optimization: Probing the p-OCH₃ vs. m-OCH₃ Regioisomer Effect on CYP51 Inhibition

The compound fills a critical SAR gap in the methoxyphenyl-thienopyrimidinone antifungal series. Having the m-methoxy benchmark (Compound 15, MIC 0.027 mM, 10–15× ketoconazole) but lacking p-methoxy data, researchers can use CAS 17537-76-7 to generate matched-pair analysis quantifying the positional effect of the methoxy group on CYP51 lanosterol demethylase inhibition and fungal strain selectivity [1].

Kinase Inhibitor Scaffold-Hopping: 4-One vs. 4-Amine FGFR1 Chemotype Comparison

With the 4-aminothieno[2,3-d]pyrimidine FGFR1 series well-characterized (IC₅₀ 0.16–18.2 µM), CAS 17537-76-7 offers the 4-one counterpart for head-to-head kinase profiling. The carbonyl at C4 alters the hinge-binding hydrogen-bond pattern, and procurement enables direct biochemical comparison of potency, residence time, and selectivity against a panel including FGFR1, CK2, EGFR, and VEGFR-2 [2][3].

Physicochemical Property-Driven Hit Triage: Low LogP Scaffold for Cellular Assay Development

With a predicted XLogP3 of 2.3, the compound is a more polar alternative to the 5-(4-methylphenyl) analog (est. LogP ~2.9), translating to improved aqueous solubility and potentially lower non-specific protein binding. This makes it a preferred scaffold for phenotypic screening campaigns requiring higher DMSO-free soluble concentrations [4].

Broad-Spectrum Antimicrobial Fragment Growth: DNA Gyrase Inhibitor Expansion

The methoxyphenyl-thienopyrimidinone core has been linked to topoisomerase II DNA gyrase inhibition with 6–15× potency gains over streptomycin/ampicillin (Compound 22 benchmark). CAS 17537-76-7 serves as a core fragment for structure-based drug design (SBDD) campaigns, where the p-methoxy vector can be computationally docked to explore new interactions with the DNA gyrase ATP-binding pocket [1].

Quote Request

Request a Quote for 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.